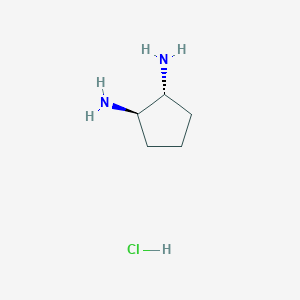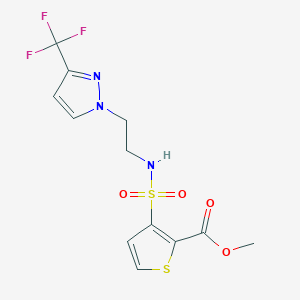![molecular formula C16H10N2O5 B2947484 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1090944-47-0](/img/structure/B2947484.png)
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. It has a molecular weight of 240.22 g/mol and a molecular formula of C13H8N2O3 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyridine ring attached to a benzodioxol group via an oxygen atom . The exact mass of the compound is 240.053492 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.22 g/mol and a molecular formula of C13H8N2O3 . The exact mass of the compound is 240.053492 g/mol .Scientific Research Applications
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has been widely used in scientific research for various applications. It is commonly used as a coupling reagent in peptide synthesis. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and viral infections. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against hepatitis C virus. This compound has also been used in the synthesis of nucleotides and carbohydrates.
Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. It has several roles in cellular functions, including neurotransmission, immune defense, and regulation of cell death.
Biochemical Pathways
The compound’s interaction with NOS affects the nitric oxide pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. By modulating NO production, the compound can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its modulation of NO production. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . Therefore, the compound could potentially influence these processes.
Advantages and Limitations for Lab Experiments
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several advantages for lab experiments. It is readily available in large quantities, making it easy to use in peptide synthesis. It is also non-toxic to normal cells, making it a safe reagent to use in cell-based assays. However, this compound has some limitations. It is not suitable for use in solid-phase peptide synthesis, as it can cause aggregation of the resin. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde in scientific research. One potential application is in the development of new therapeutic agents for cancer and viral infections. This compound could also be used in the synthesis of new nucleotides and carbohydrates. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Synthesis Methods
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves the reaction of 2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid with sodium borohydride and formaldehyde. The reaction produces this compound in high yield and purity. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxol compounds , it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-8-11-15(17-14-3-1-2-6-18(14)16(11)20)23-10-4-5-12-13(7-10)22-9-21-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKPHFYGWOTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)
![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)


![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
